Ochromycinone: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Natural Sources
Ochromycinone: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ochromycinone is a naturally occurring angucycline antibiotic with a distinctive benz[a]anthracene core structure. First identified from Streptomyces species, this polyketide-derived compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of ochromycinone, detailed methodologies for its isolation from natural sources, and an exploration of its biosynthetic pathway. Quantitative data from published literature is summarized, and experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for research and development purposes.
Discovery and Natural Sources
Ochromycinone was first described in the mid-20th century as a secondary metabolite from actinomycete bacteria. More recently, it has been identified as a product of Streptomyces sp. CB02414, isolated alongside a series of related rubiginone compounds.[1] The genus Streptomyces is a well-known and prolific source of a wide array of bioactive natural products, including a majority of clinically used antibiotics.[2][3][4] The discovery of novel compounds like ochromycinone from new Streptomyces strains underscores the continued potential of these microorganisms in drug discovery programs.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of ochromycinone is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 306.31 g/mol | --INVALID-LINK-- |
| Appearance | Yellowish solid | Inferred from chromophore |
| IUPAC Name | (3S)-8-hydroxy-3-methyl-3,4-dihydronaphthalene-1,7,12-trione | --INVALID-LINK-- |
| Class | Angucycline, Polyketide | [1] |
Experimental Protocols: Isolation and Purification
The isolation of ochromycinone from its natural source, Streptomyces sp. CB02414, involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.
Fermentation of Streptomyces sp. CB02414
The production of ochromycinone is achieved through submerged fermentation of the producing strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.
3.1.1. Culture Media
Streptomyces sp. CB02414 has been successfully cultivated in various media to produce ochromycinone and related rubiginones. Medium C was identified as optimal for large-scale fermentation due to the highest titers of the desired compounds.[1]
| Medium Component | Concentration (g/L) |
| Soluble Starch | 10 |
| Glucose | 10 |
| Yeast Extract | 2 |
| Peptone | 4 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 |
| Trace Elements | 1 mL/L |
Trace elements solution (g/L): FeSO₄·7H₂O 0.2, MnCl₂·4H₂O 0.2, ZnSO₄·7H₂O 0.2 in distilled water.
3.1.2. Fermentation Conditions
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Inoculum: A seed culture is prepared by inoculating a suitable medium with spores or a vegetative mycelial suspension of Streptomyces sp. CB02414 and incubating for 2-3 days.
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Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).
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Incubation: The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days.[1][2]
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Adsorbent Resin: Addition of an adsorbent resin (e.g., XAD-16) to the culture medium can facilitate the capture of secreted secondary metabolites, simplifying downstream extraction.[1]
Extraction of Ochromycinone
Following fermentation, the culture broth is processed to extract the crude mixture of secondary metabolites.
3.2.1. Materials and Reagents
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Methanol (B129727) (MeOH)
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Ethyl Acetate (B1210297) (EtOAc)
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Water (H₂O)
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Centrifuge
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Rotary evaporator
3.2.2. Extraction Procedure
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Separation of Biomass and Supernatant: The fermentation broth is centrifuged to separate the mycelial biomass and the adsorbent resin from the culture supernatant.[1]
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Mycelial Extraction: The mycelial cake and resin are extracted multiple times with methanol. The methanol extracts are combined and concentrated under reduced pressure.[1]
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Supernatant Extraction: The culture supernatant is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Crude Extract: The concentrated extracts from the mycelium and supernatant are combined to yield the crude extract containing ochromycinone.
Purification of Ochromycinone
The crude extract is subjected to a series of chromatographic steps to isolate pure ochromycinone.
3.3.1. Materials and Reagents
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Silica (B1680970) gel for column chromatography
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Sephadex LH-20
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Reversed-phase C18 silica gel
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Solvents for chromatography (e.g., hexane (B92381), chloroform, ethyl acetate, methanol, acetonitrile (B52724), water)
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High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
3.3.2. Chromatographic Purification
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Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.
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Sephadex LH-20 Chromatography: Fractions containing ochromycinone are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol, to remove pigments and other impurities of different molecular sizes.
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Preparative Reversed-Phase HPLC: The final purification is achieved by preparative reversed-phase HPLC on a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase. The elution of ochromycinone is monitored by UV detection at its characteristic absorption maxima.
The overall workflow for the isolation and purification of ochromycinone is depicted in the following diagram.
Biosynthesis of Ochromycinone
Ochromycinone belongs to the angucycline family of aromatic polyketides, which are synthesized by type II polyketide synthases (PKS).[1] The biosynthesis of the angucycline core involves the iterative condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions.
The biosynthetic gene cluster (BGC) responsible for the production of rubiginones, including ochromycinone, has been identified in Streptomyces sp. CB02414.[1][5] This cluster, designated as the 'rub' cluster, contains the necessary genes for the assembly of the polyketide backbone and its subsequent modifications.
The proposed biosynthetic pathway starts with the formation of a decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units. This chain is then folded and undergoes a series of cyclizations and aromatizations to form the characteristic angular tetracyclic benz[a]anthracene skeleton. Ochromycinone is a key intermediate in the biosynthesis of other more complex rubiginones.[1]
The general biosynthetic pathway leading to the angucycline core is illustrated below.
Biological Activity and Signaling Pathways
While ochromycinone is classified as an antibiotic, detailed studies on its specific mechanism of action and its effects on cellular signaling pathways are limited in the currently available scientific literature. As a member of the angucycline class, it is plausible that its mode of action involves intercalation with DNA or inhibition of key enzymes involved in cellular replication or metabolism, which are common mechanisms for this class of compounds. Further research is required to elucidate the precise molecular targets and any modulation of signaling cascades by ochromycinone.
Conclusion
Ochromycinone represents an intriguing member of the angucycline family of natural products. Its isolation from Streptomyces sp. CB02414 highlights the vast biosynthetic potential that remains to be explored in the microbial world. The detailed protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further investigate the chemical and biological properties of ochromycinone and to potentially harness its therapeutic potential. Future studies should focus on optimizing fermentation yields, elucidating the specific enzymatic steps in its biosynthesis, and thoroughly characterizing its mechanism of action and effects on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. BGC0002478 [mibig.secondarymetabolites.org]
